(R)-gamma-amino-gamma-cyanobutanoic acid

Description

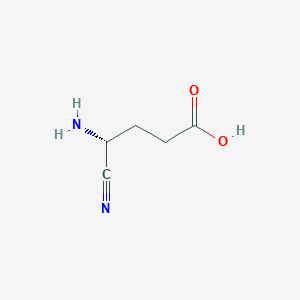

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(4R)-4-amino-4-cyanobutanoic acid |

InChI |

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

DXWQLTOXWVWMOH-SCSAIBSYSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](C#N)N |

Canonical SMILES |

C(CC(=O)O)C(C#N)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of R Gamma Amino Gamma Cyanobutanoic Acid

Asymmetric Catalysis and Chiral Auxiliary Strategies for Enantioselective Production

The generation of the chiral center in (R)-gamma-amino-gamma-cyanobutanoic acid can be effectively achieved through asymmetric catalysis or by employing chiral auxiliaries. These methods guide the reaction pathway to favor the formation of the desired (R)-enantiomer from a prochiral substrate.

Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for enantioselective C-C bond formation. One potential route involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For instance, an organocatalytic Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral prolinol ether, can generate β-substituted-δ-nitroalcohols with high enantioselectivity. organic-chemistry.org These intermediates can subsequently be converted to the target γ-amino acid structure. A hypothetical pathway could involve the addition of a protected cyano-containing nucleophile to an unsaturated ester, followed by functional group transformations to yield the final product.

Copper-catalyzed asymmetric reactions also offer a viable strategy. The use of copper complexes with chiral ligands can facilitate the enantioselective addition of amines to alkyne-functionalized substrates, leading to chiral γ-amino alcohols that can be further elaborated. researchgate.netunimi.it

Chiral Auxiliary Strategies: Chiral auxiliaries are stoichiometric chiral molecules that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed. The Evans oxazolidinones are a classic example, widely used for the asymmetric synthesis of carboxylic acid derivatives. acs.org A synthetic sequence could begin with the acylation of a chiral oxazolidinone, such as (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, to form an N-acyl imide. rsc.org The enolate of this imide can then react with an electrophile like bromoacetonitrile (B46782) in a cyanomethylation reaction. rsc.org The auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent hydrolysis of the auxiliary and reduction of the cyano group would yield the desired this compound. rsc.org The choice of the auxiliary enantiomer determines the final product's stereochemistry.

A representative table showcasing the diastereoselectivity in a chiral auxiliary-mediated cyanomethylation for a related system is shown below.

| Entry | Auxiliary | Base | Diastereomeric Ratio (R:S) |

| 1 | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidinone | NaHMDS | 95:5 |

| 2 | (S)-N-phenylpantolactam | Et3N | 93:7 |

| 3 | (R)-N-phenylpantolactam | Et3N | 7:93 |

| This table illustrates typical diastereoselectivities achieved in chiral auxiliary-based syntheses of related cyano-substituted carboxylic acids, adapted from methodologies described in the literature. rsc.orgresearchgate.net |

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods. rsc.org Enzymes can perform complex transformations with exceptional enantio- and regioselectivity under mild conditions. rsc.org

Kinetic Resolution using Lipases: A common chemoenzymatic strategy is the kinetic resolution of a racemic precursor. For the synthesis of this compound, a racemic ester derivative could be subjected to hydrolysis catalyzed by a lipase, such as from Candida antarctica or Thermomyces lanuginosa. figshare.com The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and converted to the final product. This method allows for the recovery of both the desired product and the unreacted enantiomer. figshare.com

Reductive Amination using Dehydrogenases: A more direct biocatalytic route is the asymmetric reductive amination of a keto acid precursor. nih.gov A hypothetical precursor, 4-cyano-4-oxobutanoic acid, could be converted directly into this compound using an amino acid dehydrogenase. These enzymes, coupled with a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase or glucose dehydrogenase), can achieve very high enantioselectivity. nih.gov

Ene-Reductases (ERs) in Asymmetric Synthesis: Old Yellow Enzymes (OYEs) and other ene-reductases catalyze the asymmetric reduction of activated C=C double bonds. researchgate.net A synthetic pathway could involve an α,β-unsaturated cyano ester as a substrate. By selecting the appropriate ene-reductase, either the (R) or (S) enantiomer of the saturated product can be obtained with high enantiomeric excess. researchgate.net This saturated cyano ester would then be a direct precursor to the target molecule.

| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

| Lipase (e.g., from T. lanuginosa) | Racemic cyano-ester | (R)-ester (unreacted) | >98% |

| Amino Acid Dehydrogenase | Keto-cyano-acid | (R)-amino acid | >99% |

| Ene-Reductase (OYE) | Unsaturated cyano-ester | (R)-cyano-ester | >97% |

| This table presents typical performance data for various enzyme classes in the synthesis of chiral molecules analogous to the target compound, based on findings from biocatalytic studies. rsc.orgfigshare.comresearchgate.net |

Optimization of Reaction Pathways and Process Efficiencies for High-Yield Stereocontrol

Reaction Parameter Optimization: For any given synthetic transformation, key parameters must be optimized. In catalytic reactions, this includes screening different catalysts and ligands, adjusting catalyst loading, and optimizing temperature, pressure, and reaction time. mdpi.com For instance, in a nickel-catalyzed asymmetric hydrogenation of a related γ-ketoacid, optimal conditions were found to be 2.0 mol% catalyst at 60 °C and 80 bar H₂ pressure for 24 hours. mdpi.com Solvent choice is also critical; it can significantly influence both reactivity and selectivity.

In biocatalytic processes, optimization involves screening for the most effective enzyme and adjusting parameters such as pH, temperature, substrate loading, and cofactor concentration. nih.govnih.gov Studies on GABA production have shown that factors like incubation time and the concentration of precursors are significant variables that can be optimized using response surface methodology (RSM). nih.gov

Deracemization Techniques Applied to Racemic gamma-amino-gamma-cyanobutanoic acid Precursors

Deracemization is an elegant strategy that converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This is a significant advantage over kinetic resolution, where the maximum yield is 50%.

Dynamic Kinetic Resolution (DKR): DKR combines the enantioselective reaction of a kinetic resolution with a simultaneous in-situ racemization of the less reactive enantiomer. This ensures that the entire starting material is continually converted into the desired product. A potential DKR of a racemic precursor to this compound could involve an enantioselective enzyme (like a lipase) to react with the (R)-enantiomer, while a chemical racemization catalyst (such as a ruthenium complex) continuously interconverts the remaining (S)-enantiomer back to the racemate.

Enzyme-Based Deracemization: A powerful deracemization method combines an enantioselective oxidase enzyme with a non-selective reducing agent. researchgate.net For a racemic amino acid precursor, an L-amino acid oxidase (LAAO) could selectively oxidize the L-enantiomer (S-form) to the corresponding achiral α-keto acid. nih.gov This keto acid is then immediately reduced back to the racemic amino acid by a chemical reductant (e.g., NaBH₃CN) in the solution. Over time, the D-enantiomer (R-form) accumulates, as it is not a substrate for the oxidase. This process can lead to high enantiomeric excess of the desired (R)-amino acid. nih.gov

Photochemical Deracemization: Recent advances have demonstrated the potential of photochemical deracemization. d-nb.info This technique can be applied to precursors such as racemic N-carboxyanhydrides (NCAs). Irradiation in the presence of a chiral photosensitizer can selectively convert one enantiomer, allowing the other to be isolated in high enantiomeric excess. d-nb.info

Green Chemistry Principles in the Synthesis of Chiral Gamma-Amino Acids

The principles of green chemistry aim to design chemical processes that are environmentally benign, safe, and efficient. These principles are increasingly integral to the development of modern synthetic routes.

Use of Biocatalysts and Organocatalysts: As discussed, biocatalysis and organocatalysis are cornerstone technologies of green chemistry. organic-chemistry.orgrsc.org Enzymes operate in aqueous media under mild conditions, avoiding the need for harsh reagents and heavy metals. Organocatalysts, being metal-free, also reduce the environmental burden associated with catalyst toxicity and disposal.

Atom Economy and Step Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy) and to minimize the number of steps (high step economy). Strategies like deracemization and asymmetric catalysis are inherently more atom-economical than classical resolutions. Designing convergent or one-pot syntheses reduces the number of synthetic and purification steps, thereby minimizing waste. researchgate.net

Safer Solvents and Reagents: A key green chemistry principle is the use of safer solvents and reagents. The selection of solvents like water or acetone (B3395972) over chlorinated hydrocarbons or other volatile organic compounds (VOCs) significantly reduces environmental impact. researchgate.net Furthermore, replacing stoichiometric reagents, such as traditional chiral auxiliaries, with catalytic alternatives enhances the sustainability of the process. nih.gov The development of catalytic routes that avoid extensive use of protecting groups also contributes to a greener synthesis by reducing the number of reaction steps and the amount of waste generated.

Biochemical Investigations and Metabolic Pathway Elucidation of R Gamma Amino Gamma Cyanobutanoic Acid

Enzymatic Recognition and Substrate Specificity Studies of (R)-gamma-amino-gamma-cyanobutanoic acid

The enzymatic processing of GABA and its analogs is primarily governed by the enzyme gamma-aminobutyric acid aminotransferase (GABA-T), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA. scholarpedia.orgnih.gov Studies on a variety of GABA analogs have revealed a distinct stereospecificity in the active site of GABA-T.

Research on structurally related β-aryl-γ-aminobutyric acid analogues has shown that while the (S)-enantiomers are recognized as substrates and are metabolized by GABA-T, the (R)-enantiomers are not. nih.gov Instead, these (R)-isomers act as competitive inhibitors of the enzyme. nih.gov This enantioselective recognition is attributed to the specific topography of the enzyme's binding site. This pattern holds true for other analogs as well; for instance, with 4-amino-3-arylbutanoic acids, the (S)-isomers serve as substrates, whereas the (R)-isomers function as inhibitors. researchgate.net

Based on these consistent findings with structurally similar compounds, it is inferred that this compound would likely be recognized by GABA-T not as a substrate for transamination, but as a competitive inhibitor. The presence of the cyano group at the gamma-carbon would influence binding affinity, but the (R)-configuration is the critical determinant for its role as an inhibitor rather than a substrate for GABA-T.

| Compound Class | (S)-Enantiomer Activity on GABA-T | (R)-Enantiomer Activity on GABA-T | Reference |

| β-Aryl-γ-aminobutyric acids | Substrate | Competitive Inhibitor | nih.gov |

| 4-Amino-3-alkylbutanoic acids | Substrate | Not specified, but activity diminishes with bulkier substituents | nih.gov |

| 4-Amino-3-arylbutanoic acids | Substrate | Inhibitor | researchgate.net |

Characterization of Potential Metabolic Fates and Transformation Pathways in Biological Systems

Given that this compound is likely a poor substrate for GABA-T, its primary metabolic transformations would proceed through alternative pathways. One significant pathway involves the metabolism of the cyano group. This compound is classified under cyanoamino acid metabolism. modelseed.org

Metabolic modeling databases indicate a key transformation is the hydrolysis of the cyano group. A "gamma-Amino-gamma-cyanobutanoate aminohydrolase" is predicted to catalyze the reaction where this compound and water are converted into L-glutamate and ammonia (B1221849). modelseed.org This reaction effectively transforms the cyano-amino acid into a canonical amino acid, integrating it into central nitrogen and carbon metabolism.

Another potential metabolic route is the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This shunt converts glutamate (B1630785) to succinate (B1194679) via three enzymatic steps catalyzed by glutamate decarboxylase (GAD), GABA-T, and succinic semialdehyde dehydrogenase (SSADH). nih.govwikipedia.org While the (R)-isomer of gamma-amino-gamma-cyanobutanoic acid is expected to inhibit GABA-T, its potential conversion to GABA (via decyanation) or its influence on the flux of this pathway remains an area for further investigation.

Potential Metabolic Transformations:

Hydrolysis: this compound + 2 H₂O → L-Glutamate + NH₃ (catalyzed by gamma-Amino-gamma-cyanobutanoate aminohydrolase) modelseed.org

Inhibition: Acts as a competitive inhibitor of GABA-T, potentially slowing the degradation of endogenous GABA. nih.gov

Interrogation of this compound’s Role in Microbial Metabolism and Metabolite Networks

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca This finding confirms its participation in microbial metabolic networks. In microorganisms, GABA and its related compounds are involved in nitrogen utilization, stress tolerance, and as signaling molecules. nih.govymdb.canih.gov

Metabolic pathway databases for microorganisms suggest that gamma-amino-gamma-cyanobutanoic acid is part of the cyanoamino acid metabolism pathway. modelseed.org Its biosynthesis is proposed to occur from the reaction of 4-oxobutanoate (B1241810) with ammonia and hydrogen cyanide. modelseed.org The subsequent hydrolysis to L-glutamate, as mentioned previously, represents a key link to primary metabolism, allowing the organism to utilize it as a source of carbon and nitrogen. modelseed.org The presence of this compound and its associated enzymes highlights a specialized metabolic capability within certain microbes to process cyanated organic molecules. The production of GABA itself is a known feature of various bacteria, including lactic acid bacteria like Lactobacillus brevis, which utilize glutamate decarboxylase to synthesize it. nih.gov

Comparative Biochemical Analyses of (R)- and (S)-gamma-amino-gamma-cyanobutanoic acid Enantiomers

The stereochemistry of GABA analogs is a critical determinant of their biochemical activity. As established, the differential interaction of (R)- and (S)-enantiomers with GABA-T is a prime example, where the (S)-form is a substrate and the (R)-form is an inhibitor. nih.gov This distinction is fundamental and implies that the two enantiomers of gamma-amino-gamma-cyanobutanoic acid would have divergent metabolic fates and downstream effects.

This enantioselectivity extends to interactions with neurotransmitter receptors. For example, studies on the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) revealed that they act as full agonists at human recombinant rho1 GABA(C) receptors, but with a clear preference for the (R)-enantiomer over the (S)-enantiomer. nih.gov This is the opposite of the selectivity reported at GABA(A) receptors, which prefer the (S)-enantiomer. nih.gov

Furthermore, pharmacokinetic properties can differ significantly between enantiomers. Analysis of the (R)- and (S)-enantiomers of gamma-vinyl-GABA in human plasma showed significant differences in their concentrations and plasma half-lives following administration of a racemic mixture. nih.gov This underscores the necessity of enantiomer-specific analysis to understand the biological activity of chiral compounds.

| Feature | (R)-Enantiomer | (S)-Enantiomer | Reference |

| Interaction with GABA-T | Competitive Inhibitor (inferred) | Substrate (inferred) | nih.gov |

| GABOB Receptor Activity (GABAC) | Higher Potency Agonist | Lower Potency Agonist | nih.gov |

| GABOB Receptor Activity (GABAA) | Lower Potency Agonist | Higher Potency Agonist | nih.gov |

| Pharmacokinetics (γ-vinyl-GABA) | Different plasma concentration and half-life | Different plasma concentration and half-life | nih.gov |

Advanced Analytical Chemistry Techniques for the Research and Characterization of R Gamma Amino Gamma Cyanobutanoic Acid

Chromatographic-Mass Spectrometric Methodologies for Qualitative and Quantitative Analysis (e.g., LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of amino acids and their derivatives in complex matrices. These techniques offer high sensitivity and selectivity, which are essential for both identifying (qualitative) and measuring (quantitative) a compound like (R)-gamma-amino-gamma-cyanobutanoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile and thermally unstable compounds like amino acids without the need for extensive derivatization. libretexts.org For this compound, a hydrophilic interaction liquid chromatography (HILIC) approach would likely be employed, as it is well-suited for retaining and separating polar compounds. helixchrom.com The sample would be separated on the LC column before being introduced into the mass spectrometer.

Quantitative analysis is typically performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and allows for accurate quantification even at low concentrations in complex biological samples. researchgate.net A stable isotope-labeled internal standard, such as a deuterium-labeled version of the analyte, is often used to ensure high precision and accuracy. nih.govspringernature.com

Example Data for LC-MS/MS Analysis The table below illustrates the type of parameters that would be established for a quantitative LC-MS/MS method.

| Parameter | Value | Description |

| Precursor Ion (m/z) | [M+H]⁺ | The mass-to-charge ratio of the protonated molecule. |

| Product Ion (m/z) | Fragment | A specific fragment ion generated from the precursor ion. |

| Collision Energy (eV) | Optimized Value | The energy used to fragment the precursor ion. |

| Retention Time (min) | Column Dependent | The time at which the compound elutes from the LC column. |

| Limit of Detection (LOD) | ng/mL range | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ng/mL range | The lowest concentration of the analyte that can be accurately quantified. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for amino acid analysis, though it typically requires a derivatization step to make the analyte volatile and thermally stable. libretexts.orgnih.gov For this compound, a two-step derivatization process involving esterification of the carboxylic acid group followed by acylation of the amino group would be a common approach.

Once derivatized, the compound is separated on a GC column and detected by a mass spectrometer. researchgate.net GC-MS provides excellent chromatographic resolution and is highly sensitive. nih.gov The identity of the compound can be confirmed by comparing its mass spectrum to a reference standard. researchgate.net Quantitative analysis can be performed using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the analyte, enhancing sensitivity and selectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR and ¹³C NMR would be fundamental for confirming its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) would provide information about the electronic environment and connectivity of the protons. docbrown.info For instance, the protons adjacent to the amino group, the cyano group, and the carboxylic acid group would appear at characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom, confirming the total number of carbons and their chemical environment (e.g., carbonyl, aliphatic, nitrile). docbrown.info The carbonyl carbon of the carboxylic acid and the carbon of the cyano group would have particularly distinct chemical shifts. libretexts.org

In complex mixtures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. These techniques help to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), which is crucial for assigning signals and elucidating the structure of the compound without prior isolation.

For determining the stereochemistry (the R-configuration), NMR can be used in conjunction with chiral derivatizing agents. Reacting the amino group with a chiral agent creates diastereomers, which will have distinct NMR spectra, allowing for the confirmation of the enantiomeric identity.

Hypothetical ¹H NMR Chemical Shift Data This table provides an example of the expected proton NMR signals for the compound.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| Hα (proton on carbon with NH₂) | ~3.5 - 4.0 | Multiplet | 1H |

| Hβ (protons on adjacent CH₂) | ~2.0 - 2.5 | Multiplet | 2H |

| Hγ (proton on carbon with CN) | ~2.8 - 3.3 | Multiplet | 1H |

| OH (carboxylic acid) | ~10 - 12 | Broad Singlet | 1H |

Isotopic Labeling Strategies for Tracking Metabolic Flux and Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. This involves synthesizing the compound of interest, in this case this compound, with one or more atoms replaced by their heavy isotopes (e.g., ¹³C or ¹⁵N).

When this labeled compound is introduced into a cell culture or organism, its journey through metabolic pathways can be tracked. As the compound is metabolized, the heavy isotopes are incorporated into downstream metabolites. By using mass spectrometry or NMR to detect these labeled metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis.

While no specific metabolic flux studies involving this compound are documented, the general approach would be as follows:

Synthesis: Prepare this compound labeled with ¹³C or ¹⁵N.

Administration: Introduce the labeled compound into the biological system under investigation.

Sampling: Collect samples over time.

Analysis: Analyze the samples using MS or NMR to identify and quantify the labeled metabolites. The distribution of the isotope label in the products provides detailed information about the active metabolic pathways.

Development of Robust Bioanalytical Assays for Detection in Research Matrices

A robust bioanalytical assay is essential for accurately measuring the concentration of a compound in biological samples such as plasma, urine, or tissue homogenates. nih.gov For this compound, an LC-MS/MS-based method would be the gold standard due to its superior sensitivity and selectivity.

The development and validation of such an assay would involve several key steps:

Sample Preparation: Developing a method to efficiently extract the analyte from the biological matrix while removing interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatography: Optimizing the LC conditions (column, mobile phase, gradient) to achieve good peak shape and separation from other components in the sample.

Mass Spectrometry: Fine-tuning the MS parameters (e.g., ion source conditions, collision energy) to maximize the signal for the analyte and its internal standard.

Validation: The method would be rigorously validated according to regulatory guidelines to ensure its reliability. This includes assessing its accuracy, precision, selectivity, sensitivity (LOD and LOQ), matrix effect, and the stability of the analyte during sample storage and processing.

Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

| Accuracy | Within ±15% of the nominal concentration | Measures the closeness of the determined value to the true value. |

| Precision | Coefficient of variation (CV) ≤15% | Measures the reproducibility of the results. |

| Selectivity | No significant interfering peaks at the retention time of the analyte | Ensures the method is measuring only the intended analyte. |

| Stability | Analyte concentration remains within ±15% of the initial value | Assesses the stability of the analyte under various conditions (e.g., freeze-thaw, long-term storage). |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since the compound of interest is the (R)-enantiomer, it is crucial to have analytical methods that can separate it from its (S)-enantiomer. This is important for quality control in synthesis and for understanding its specific biological activity, as enantiomers can have different pharmacological effects.

Several chromatographic techniques are available for chiral separations:

Gas Chromatography (GC) with a Chiral Stationary Phase (CSP): The derivatized enantiomers can be separated on a GC column that is coated with a chiral selector. The different interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a very common approach where the enantiomers are directly separated on an HPLC column containing a chiral selector.

Pre-column Derivatization with a Chiral Reagent: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) LC or GC column. nih.gov A recently developed reagent, L-FDVDA, has shown promise for the simultaneous separation of aminobutyric acid isomers and enantiomers via LC-MS. nih.gov

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Structure Activity Relationship Sar Studies and Investigation of R Gamma Amino Gamma Cyanobutanoic Acid Analogs

Design and Stereoselective Synthesis of Novel Derivatives and Homologs of (R)-gamma-amino-gamma-cyanobutanoic acid

The design of novel derivatives and homologs of this compound is a critical step in developing compounds with enhanced therapeutic properties. The primary goals of such design strategies include improving blood-brain barrier permeability, increasing potency and selectivity for specific GABA receptor subtypes, and optimizing pharmacokinetic profiles.

The stereoselective synthesis of these compounds is paramount, as the biological activity of GABA analogs is often highly dependent on their stereochemistry. Various asymmetric synthetic methods can be employed to achieve the desired enantiopurity. One plausible approach for the synthesis of this compound and its derivatives involves the use of chiral auxiliaries or asymmetric catalysis. For instance, a Michael addition of a cyanide source to a suitable chiral α,β-unsaturated ester, followed by stereoselective reduction of the nitro group and subsequent hydrolysis, could yield the target compound with high enantiomeric excess.

| Synthetic Strategy | Key Features | Potential Advantages |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Well-established and reliable methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High efficiency and atom economy. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity under mild conditions. |

Systematic Modifications at the Amino, Cyano, and Carboxyl Moieties and their Impact on Biochemical Interactions

Systematic modifications of the functional groups of this compound can provide valuable insights into its SAR.

Amino Moiety: The primary amino group is crucial for the interaction of GABA analogs with their receptors. Modifications such as N-alkylation or acylation can significantly alter the binding affinity and selectivity. For example, the introduction of a phenyl group at the β-position of GABA, as seen in phenibut, enhances its ability to cross the blood-brain barrier and modulates its activity at GABAB receptors. researchgate.net

Cyano Moiety: The cyano group is a key feature of this particular GABA analog. It can act as a hydrogen bond acceptor and may influence the electronic properties of the molecule. Replacing the cyano group with other electron-withdrawing groups, such as a nitro or a sulfonyl group, could help to probe the importance of this moiety in receptor binding.

Carboxyl Moiety: The carboxyl group is another critical component for receptor interaction, typically forming an ionic bond with a positively charged residue in the binding pocket. Esterification or amidation of the carboxyl group can produce prodrugs with improved bioavailability.

| Modification | Potential Impact on Biochemical Interactions |

| N-Alkylation of the Amino Group | May increase lipophilicity and alter receptor subtype selectivity. |

| Replacement of the Cyano Group | Could affect hydrogen bonding capacity and electronic interactions. |

| Esterification of the Carboxyl Group | May enhance blood-brain barrier penetration (prodrug strategy). |

Stereochemical Requirements for Enantioselective Binding and Recognition by Biological Targets

The stereochemistry of GABA analogs plays a pivotal role in their interaction with biological targets. The (R)-configuration at the gamma-carbon of this compound is expected to be a key determinant of its biological activity. For many GABA analogs, one enantiomer is significantly more potent than the other. For instance, (R)-baclofen is the active enantiomer of the muscle relaxant baclofen, binding to GABAB receptors with much higher affinity than the (S)-enantiomer. researchgate.net

The enantioselective binding is a result of the three-dimensional arrangement of the functional groups, which must complement the chiral environment of the receptor's binding site. The precise orientation of the amino, cyano, and carboxyl groups of this compound will dictate its ability to form specific interactions, such as hydrogen bonds and ionic bonds, with the amino acid residues of the target protein.

Computational Chemistry Approaches to Predict SAR and Guide Analog Design

Computational chemistry provides powerful tools for predicting the SAR of this compound and guiding the design of its analogs. Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding mode of the compound at the active site of GABA receptors.

A hypothetical computational study of this compound could involve the following steps:

Homology Modeling: If the crystal structure of the target receptor is not available, a homology model can be built based on the structure of a related protein.

Molecular Docking: The this compound molecule can be docked into the binding site of the receptor to predict its preferred binding orientation and affinity.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the ligand-receptor complex and to assess the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, providing predictive power for the design of new compounds.

Exploring the Role of the Cyanobutanoic Acid Scaffold in Ligand-Target Interactions

The cyanobutanoic acid scaffold of this compound provides a unique structural framework that can influence its interaction with biological targets. The cyano group, with its linear geometry and electron-withdrawing nature, can participate in specific dipole-dipole or hydrogen bonding interactions within the receptor binding pocket.

Theoretical and Computational Studies on R Gamma Amino Gamma Cyanobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, such as its geometry, electronic charge distribution, and conformational stability. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Research Findings: Studies on the parent molecule, GABA, have revealed that its conformation is highly dependent on its environment. wikipedia.org In the gas phase, quantum calculations predict a folded conformation due to a strong electrostatic attraction between the protonated amino group and the deprotonated carboxyl group. wikipedia.org In the solid state, an extended conformation is favored due to intermolecular interactions within the crystal lattice. wikipedia.org Theoretical studies on ionized GABA and glutamic acid using ab initio methods have shown that even small structural differences significantly alter the molecule's electrostatic potential and dipole moment, which are crucial for receptor binding. nih.gov For instance, the electrostatic potential of GABA is characterized by separated positive and negative regions, allowing it to orient itself to approach variously charged sites on a receptor. nih.gov

For (R)-gamma-amino-gamma-cyanobutanoic acid, the presence of the electron-withdrawing cyano (-C≡N) group at the chiral center is expected to significantly modify its electronic properties compared to GABA. Quantum chemical calculations could elucidate these differences. Key areas of investigation would include the calculation of partial atomic charges, the molecular electrostatic potential (MEP) map, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would likely show a redistribution of electron density, particularly around the gamma-carbon, amino group, and cyano group.

Furthermore, a detailed conformational analysis would be necessary to identify the low-energy conformers of the molecule. This involves systematically rotating the single bonds (dihedral angles) to map the potential energy surface. The results would indicate the most probable shapes the molecule adopts, which is critical for understanding its interaction with biological targets.

| Property | GABA (Calculated) | This compound (Predicted) | Computational Method | Significance |

|---|---|---|---|---|

| Dipole Moment | ~11-13 D (Zwitterion) | Higher due to polar C≡N group | DFT/B3LYP/6-311++G(d,p) | Influences solubility and long-range interactions with receptors. |

| Electrostatic Potential | Separated positive/negative regions | More complex map with intense negative potential near the nitrogen of the cyano group | Ab initio/6-311++G(3df, 2pd) | Determines orientation in a binding pocket and key electrostatic interactions. nih.gov |

| Most Stable Conformation (Gas Phase) | Folded | Potentially altered folded state due to steric/electronic influence of the cyano group | Potential Energy Surface Scan | Reveals the intrinsic shape preference of the isolated molecule. wikipedia.org |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvation Effects

While quantum calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time, particularly in a biological environment like an aqueous solution.

Research Findings: MD simulations of GABA in water have been used to study its structural properties and hydration. researchgate.net These studies analyze the radial distribution functions (RDFs) to understand how water molecules arrange around the different functional groups of GABA, forming a hydration shell. researchgate.net The simulations show that GABA exists in multiple conformations in solution, and they can quantify the transitions between these states. researchgate.net MD is also crucial for studying how ligands like GABA interact with their receptors, revealing the dynamic nature of the binding process and the stability of key interactions over time. nih.govnih.gov

For this compound, MD simulations in a solvent box (e.g., water) would be essential to understand its conformational flexibility and solvation. The simulations would reveal how the cyano and amino groups influence the surrounding water structure and whether specific, stable hydration patterns emerge. By analyzing the trajectory of the simulation, one could map the conformational landscape of the molecule in solution, identifying the most populated conformational states and the energy barriers between them. This is a more realistic representation of the molecule's structure before receptor binding than gas-phase calculations.

| Parameter | Value/Setting | Software Example | Purpose |

|---|---|---|---|

| Force Field | AMBER, GROMOS, CHARMM | GROMACS, AMBER | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E Water | GROMACS | Provides a realistic aqueous environment. |

| System Setup | One molecule in a cubic box of ~1000-2000 water molecules | GROMACS | Simulates the molecule at a biologically relevant concentration. |

| Simulation Time | 100-500 nanoseconds | AMBER, GROMACS | Ensures adequate sampling of conformational space. |

| Analysis | RMSD, RMSF, Radial Distribution Functions, Dihedral Angle Distributions | GROMACS, VMD | To assess stability, flexibility, solvation, and conformational preferences. |

Docking Studies with Predicted Biological Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor or enzyme of known three-dimensional structure. It is a critical tool in drug discovery for screening virtual libraries and understanding structure-activity relationships.

Research Findings: Given its structural similarity to GABA, the primary biological targets for this compound are likely to be GABA receptors (GABA-A and GABA-B) and enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). nih.govnih.gov Docking studies have been extensively used to understand how GABA and its analogs bind to these targets. nih.govnih.gov For example, simulations of GABA docked into the GABA-C receptor have elucidated the key interactions, such as cation-π interactions with tyrosine residues and hydrogen bonds with arginine and serine residues, that stabilize the ligand in the binding pocket. nih.gov Similarly, docking has been used to identify novel inhibitors of GABA-AT. nih.gov

A docking study of this compound would involve docking it into the crystal structures of GABA receptors and GABA-AT. The goal would be to predict its binding affinity (scoring function) and binding pose compared to GABA. The analysis would focus on the new interactions or potential steric clashes introduced by the cyano group. For instance, the nitrogen atom of the cyano group could act as a hydrogen bond acceptor, potentially forming new interactions within the binding site that are not possible for GABA. Conversely, the bulkier cyano group might prevent an optimal fit in some binding pockets.

| Target Protein (PDB ID) | Ligand | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| GABA-A Receptor | GABA | -6.5 | Salt bridge with Arg; H-bonds with Ser, Tyr. |

| This compound | -7.2 | Similar to GABA; additional H-bond via cyano-N with a backbone amide. | |

| GABA Aminotransferase (GABA-AT) | GABA | -5.8 | Interaction with PLP cofactor; H-bonds with Asp, Gln. nih.gov |

| This compound | -5.5 | Potential steric hindrance from cyano group disrupts optimal orientation with PLP. |

Cheminformatics and Data Mining Approaches for Related Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Exploring the "chemical space" around a lead compound can help identify other molecules with similar properties or potential biological activities. biosolveit.de

Research Findings: The exploration of chemical space is a cornerstone of modern drug discovery, allowing researchers to navigate vast virtual libraries of compounds. biosolveit.deresearchgate.net By defining a molecule based on a set of numerical "descriptors" (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), one can search large databases like PubChem or ChEBI for structurally or physicochemically similar compounds. nih.govebi.ac.uk This can reveal existing compounds with known activities or inspire the design of novel analogs.

For this compound, a cheminformatics approach would begin by calculating a range of molecular descriptors. These descriptors would then be used as a query to search chemical databases for other compounds featuring a γ-amino nitrile or a related scaffold. This data mining could uncover other compounds that have been synthesized or tested, providing valuable information about the broader structure-activity landscape. This exploration could identify compounds with potentially improved properties, such as better membrane permeability or higher affinity for a specific GABA receptor subtype.

| Descriptor Class | Specific Descriptor | Value for this compound (Calculated) | Relevance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 128.13 g/mol nih.gov | General size of the molecule. |

| logP (Octanol-Water Partition Coefficient) | -3.3 nih.gov | Predicts hydrophilicity and membrane permeability. | |

| Topological | Topological Polar Surface Area (TPSA) | ~80-90 Ų | Correlates with transport properties. |

| Number of Rotatable Bonds | 4 | Indicates molecular flexibility. | |

| Structural | Hydrogen Bond Donors | 2 (Amine, Carboxyl OH) | Potential for forming hydrogen bonds with a receptor. |

| Hydrogen Bond Acceptors | 3 (Carboxyl O, Cyano N) | Potential for forming hydrogen bonds with a receptor. |

Development of Predictive Models for Biochemical Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.com

Research Findings: QSAR models are powerful tools for predicting the activity of untested or hypothetical compounds. mdpi.com The process involves creating a dataset of analogous compounds with experimentally measured activities (e.g., IC50 values for enzyme inhibition). For each compound, a set of molecular descriptors is calculated. Machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) are then used to build a mathematical equation that relates the descriptors to the activity. mdpi.com QSAR models have been successfully developed for GABA receptor agonists, helping to identify the key structural features that determine biological activity. researchgate.net

To develop a predictive QSAR model for analogs of this compound, one would first need to synthesize and test a library of related compounds with variations in the alkyl chain, substitutions on the amino group, or replacement of the cyano group. Once this training set of molecules and their activities is established, molecular descriptors would be calculated. A statistical model would then be generated and validated. A robust QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of experimental work.

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Compile a set of structurally related compounds with measured biological activity against a specific target (e.g., GABA-A receptor binding affinity). | Internal experimental data; literature databases like ChEMBL. |

| 2. Descriptor Calculation | For each molecule in the dataset, calculate a wide range of molecular descriptors (physicochemical, topological, electronic, etc.). | PaDEL-Descriptor, RDKit, Dragon. |

| 3. Model Building | Use a machine learning algorithm to create a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). | Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines. |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (cross-validation) and external test sets. | R², Q², RMSE calculations. |

| 5. Prediction | Use the validated model to predict the activity of new, designed compounds. | Application of the derived QSAR equation. |

Emerging Research Avenues and Future Perspectives for R Gamma Amino Gamma Cyanobutanoic Acid in Chemical Biology

Integration with High-Throughput Screening and Phenotypic Profiling Platforms

A primary step in characterizing a novel bioactive small molecule is to understand its effect on biological systems on a large scale. High-throughput screening (HTS) and phenotypic profiling are powerful methodologies to achieve this.

High-Throughput Screening (HTS): HTS enables the rapid assessment of a compound against a large number of biological targets. For (R)-gamma-amino-gamma-cyanobutanoic acid, HTS campaigns could be designed to explore its activity at targets within the GABAergic system. Assays based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or membrane potential dyes can be adapted to screen for modulators of GABA receptors (GABA-A and GABA-B) nih.govucr.edu. Establishing stable cell lines expressing specific GABA-A receptor subtypes would allow for the identification of subtype-selective modulators nih.gov. Furthermore, HTS can be used to evaluate the compound's effect on key enzymes in GABA metabolism, such as GABA transaminase (GABA-T) and glutamate (B1630785) decarboxylase (GAD) tandfonline.comnih.gov.

Hypothetical HTS Data for this compound

| Assay Target | Assay Type | Compound Concentration (µM) | Measured Activity (% Inhibition/Activation) | Hit Classification |

|---|---|---|---|---|

| GABA-A Receptor (α1β2γ2) | FLIPR Membrane Potential | 10 | +15% (Activation) | Weak Positive Modulator |

| GABA-B Receptor | cAMP Assay | 10 | -5% (Inhibition) | Inactive |

| GABA Transaminase (GABA-T) | Enzymatic (NADPH production) | 10 | -45% (Inhibition) | Moderate Inhibitor |

| Glutamate Decarboxylase (GAD65) | Enzymatic (GABA production) | 10 | +2% (Activation) | Inactive |

Phenotypic Profiling: Unlike target-based screening, phenotypic screening identifies compounds that produce a desired cellular phenotype without a priori knowledge of the specific molecular target drugtargetreview.com. High-content imaging platforms can be used to generate a "phenotypic fingerprint" of this compound by quantifying hundreds of morphological features in cells, such as changes in cell shape, organelle morphology, and cytoskeletal organization drugtargetreview.comnih.gov. Profiling the compound across a panel of diverse cell lines (e.g., neuronal subtypes, cancer cells, fibroblasts) could reveal unexpected biological activities and provide clues to its mechanism of action.

Application of Advanced Omics Technologies for Comprehensive System-Wide Analysis

To gain a deeper, unbiased understanding of the cellular response to this compound, advanced omics technologies are indispensable.

Proteomics: Quantitative proteomics can provide a global snapshot of changes in protein expression and post-translational modifications following compound treatment. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with mass spectrometry can identify proteins and pathways modulated by the compound. This approach has been successfully used to identify the network of proteins that interact with and regulate GABA-A receptors biorxiv.org. A similar strategy could reveal the direct binding partners of this compound or the downstream consequences of its primary activity, offering a system-wide view of its impact on cellular signaling and homeostasis acs.orgarxiv.org.

Hypothetical Proteomics Findings in Neuronal Cells

| Protein ID (UniProt) | Protein Name | Fold Change (Treated/Control) | Biological Process Implicated |

|---|---|---|---|

| P63027 | GABA transaminase (ABAT) | -1.1 (Expression) | GABA Catabolism |

| Q16228 | Heat shock protein 70 (HSPA1A) | +2.5 | Cellular Stress Response |

| P05067 | Amyloid-beta precursor protein (APP) | -1.8 | Neuronal Development, Synaptic Plasticity |

| P35908 | Mitochondrial complex I subunit (NDUFS1) | -2.1 | Oxidative Phosphorylation |

Metabolomics: As a GABA analogue, this compound is likely to interact with amino acid metabolic pathways. Non-targeted metabolomics analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can quantify hundreds to thousands of metabolites simultaneously nih.govcreative-proteomics.commdpi.com. This would reveal how the compound alters cellular metabolism, for instance, by affecting the GABA shunt, the tricarboxylic acid (TCA) cycle, or the biosynthesis of other neurotransmitters diabetesjournals.orgnih.gov. Such studies could identify novel metabolic roles or off-target effects of the compound.

Development of Optically Active Probes and Reporters based on this compound

To visualize the journey of this compound in living cells and organisms, fluorescently labeled probes are invaluable tools. The development of such probes would enable real-time tracking of its uptake, subcellular localization, and engagement with its biological targets.

The structure of this compound, featuring primary amine and carboxylic acid functional groups, is amenable to chemical modification. Synthetic strategies can be employed to conjugate a fluorophore to the molecule without abolishing its biological activity bgu.ac.il. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, size, and spectral properties. A range of environmentally sensitive dyes could also be employed, which change their fluorescent properties upon binding to a target protein, providing a direct readout of target engagement. These chiral fluorescent probes could be instrumental in distinguishing the biological behavior of the (R)-enantiomer from its (S)-counterpart in living cells researchgate.netnih.govresearchgate.net.

Potential Fluorophores for Probe Development

| Fluorophore Class | Example | Excitation/Emission (nm, approx.) | Key Advantages |

|---|---|---|---|

| Fluoresceins | Fluorescein isothiocyanate (FITC) | 495 / 519 | High quantum yield, bright green emission |

| Rhodamines | Tetramethylrhodamine (TRITC) | 557 / 576 | High photostability, bright red emission |

| Cyanines | Cy5 | 649 / 670 | Far-red emission, low autofluorescence |

| BODIPY Dyes | BODIPY FL | 505 / 511 | High photostability, sharp emission spectra biorxiv.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Biochemistry, and Computational Science

A truly comprehensive understanding of this compound will require a deeply integrated, interdisciplinary approach.

Computational Science: Molecular modeling and computational docking can predict the binding modes and affinities of this compound with potential protein targets, such as the various binding sites on GABA receptors or the active sites of metabolic enzymes researchgate.netmdpi.comnih.govplos.orgresearchgate.net. These in silico studies can generate testable hypotheses, prioritize experimental work, and provide a structural rationale for observed biological activities.

Synthetic Chemistry: The ability to synthesize this compound and its analogues is fundamental. Synthetic chemists can create a library of related compounds by modifying the cyano group, altering the stereochemistry, or extending the carbon backbone rsc.orgrsc.orgekb.egresearchgate.net. This would enable systematic structure-activity relationship (SAR) studies to identify the key molecular features responsible for its biological effects and to optimize potency and selectivity.

Biochemistry: Biochemical assays are essential for validating the hypotheses generated by computational and chemical approaches. This includes in vitro receptor binding assays, enzyme kinetics studies to measure inhibition or activation constants, and cell-based functional assays to confirm the compound's effect on cellular pathways plos.orgtandfonline.comnih.gov. This iterative cycle of design, synthesis, and testing is the cornerstone of modern chemical biology and drug discovery.

Hypothetical Interdisciplinary Workflow

| Phase | Discipline | Objective | Methodology |

|---|---|---|---|

| 1. Hypothesis Generation | Computational Science | Predict binding to GABA-T | Molecular Docking Simulation |

| 2. Tool Synthesis | Synthetic Chemistry | Synthesize (R) and (S) enantiomers | Asymmetric Synthesis |

| 3. In Vitro Validation | Biochemistry | Measure GABA-T inhibition | Enzyme Kinetic Assay tandfonline.com |

| 4. SAR Exploration | Chemistry & Biochemistry | Test analogues for improved potency | Iterative Synthesis and Bio-assay |

By pursuing these integrated research avenues, the scientific community can systematically unravel the biological functions and therapeutic potential of this compound, transforming it from a chemical novelty into a well-characterized tool for probing GABAergic systems and a potential lead for future therapeutic development.

Q & A

Q. What statistical approaches handle clustered data in dose-response studies?

Q. How should researchers report contradictory in vitro vs. in vivo efficacy results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.